molecular formula C15H9NO4 B14743647 5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione CAS No. 2535-52-6

5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No.: B14743647
CAS No.: 2535-52-6
M. Wt: 267.24 g/mol
InChI Key: VZHBATYTBJNLEA-UHFFFAOYSA-N
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Description

5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione is a functionalized derivative of indane-1,3-dione, a versatile scaffold recognized as a privileged structure in medicinal chemistry and organic materials science . The core indane-1,3-dione structure is a key building block for numerous applications, ranging from the development of biologically active molecules to organic electronics and photopolymerization . This compound features a nitro group at the 5-position and a phenyl group at the 2-position, modifications that can significantly alter its electronic properties and reactivity, making it a valuable intermediate for further chemical exploration. The primary research value of this compound lies in its role as a synthetic precursor. The indane-1,3-dione core can undergo various chemical transformations, most notably Knoevenagel condensation at the active methylene group, to create extended π-conjugated systems . Such systems are integral to the development of organic dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical (NLO) applications . The presence of the nitro group, a strong electron-withdrawing moiety, enhances the electron-accepting capability of the molecule, which is a critical parameter in the design of push-pull type dyes and electronic materials. Furthermore, indane-1,3-dione derivatives are frequently employed in the construction of complex and pharmaceutically relevant fused- and spiro-heterocyclic scaffolds . These intricate structures are common motifs in natural products and drug candidates, indicating the compound's potential utility in synthetic and medicinal chemistry research programs aimed at discovering new bioactive agents. This product is intended for research purposes as a chemical building block and is strictly for laboratory use. It is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

2535-52-6

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

5-nitro-2-phenylindene-1,3-dione

InChI

InChI=1S/C15H9NO4/c17-14-11-7-6-10(16(19)20)8-12(11)15(18)13(14)9-4-2-1-3-5-9/h1-8,13H

InChI Key

VZHBATYTBJNLEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

Two-Step Synthesis via Phthalate Precursors

A widely adopted method involves the condensation of dialkyl phthalates with phenylacetic acid derivatives, followed by nitration. Key steps include:

  • Formation of 2-Phenyl-1H-indene-1,3(2H)-dione :
    • Reactants : Dimethyl phthalate and phenylacetic acid.
    • Conditions : Alkali metal alkoxide (e.g., sodium methoxide) in anhydrous solvents (benzene, DMF) at 80–120°C for 6–20 hours.
    • Mechanism : Base-mediated Claisen condensation forms the indandione core.
    • Yield : 70–85% after recrystallization.
  • Nitration :
    • Reagents : Concentrated HNO₃/H₂SO₄ (1:3 v/v).
    • Conditions : 0–5°C for selective para-nitration, followed by gradual warming to 30°C.
    • Yield : 60–75%.
Table 1: Comparative Nitration Conditions
Nitration Method Temperature (°C) Time (h) Yield (%) Purity (%) Source
Traditional HNO₃/H₂SO₄ 0–30 4–6 65 90
Microreactor (Continuous) 35–45 0.5–1 78 95
N₂O₅/CH₂Cl₂ 40 4 82 98

One-Pot Multi-Component Reactions

Recent advancements employ tandem Knoevenagel-Michael-cyclization sequences:

  • Reactants : 1,3-Indanedione, benzaldehyde derivatives, and nitroacetylene equivalents.
  • Catalyst : LiClO₄ or piperidine in ethanol.
  • Conditions : Reflux (80°C) for 3–6 hours.
  • Yield : 70–90% with regioselective nitro group incorporation.
Key Advantages:
  • Reduced purification steps.
  • Tunable electronic effects via substituents on benzaldehyde.

Industrial-Scale Production Techniques

Continuous Flow Microreactors

Patents highlight microreactor systems for enhanced safety and yield:

  • Process :
    • Reaction Stream 1 : 2-Phenylindandione in dichloromethane.
    • Reaction Stream 2 : 65% HNO₃ and 98% H₂SO₄.
  • Conditions : 35–45°C, residence time <1 hour.
  • Outcome : 77–89% yield with minimized byproducts (e.g., dinitro derivatives).

Solvent-Free Mechanochemical Synthesis

Emerging protocols use ball milling for eco-friendly synthesis:

  • Reactants : Phthalic anhydride, phenylacetonitrile, and KNO₃.
  • Conditions : 500 rpm for 2 hours.
  • Yield : 68% with 99% atom economy.

Mechanistic Insights and Byproduct Analysis

Nitration Regioselectivity

The nitro group preferentially occupies the para position relative to the ketone due to:

  • Electronic Effects : Electron-withdrawing ketones direct nitration to the electron-rich C5 position.
  • Steric Hindrance : Ortho positions are blocked by the phenyl group.

Common Byproducts and Mitigation

  • Dinitro Derivatives : Formed at >40°C; controlled by maintaining low temperatures.
  • Oxidation Products : Minimized using non-polar solvents (toluene, DCM).
Table 2: Byproduct Distribution Under Varying Conditions
Condition Dinitro Byproduct (%) Oxidized Byproduct (%)
HNO₃/H₂SO₄, 30°C 15 5
Microreactor, 40°C 3 <1
N₂O₅/CH₂Cl₂, 40°C 2 0

Advanced Purification and Characterization

Recrystallization Protocols

  • Solvents : Ethanol/water (3:1) or toluene/hexane.
  • Purity : >99% after two recrystallizations.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.83–7.87 (m, 2H, aromatic), 7.96–8.01 (m, 2H, nitro-adjacent), 3.24 (s, 2H, CH₂).
  • IR (KBr) : 1737 cm⁻¹ (C=O), 1531 cm⁻¹ (NO₂).
  • HPLC : Retention time 5.37 min (C18 column, 70:30 H₂O/MeCN).

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

    Substitution: Halogenating agents, sulfonating agents, or other electrophiles in the presence of a catalyst.

Major Products Formed

    Reduction: 5-Amino-2-phenyl-1H-indene-1,3(2H)-dione.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione depends on its specific application. For example, in biological systems, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of indene-dione derivatives arises from variations in substituents. Below is a comparative analysis of 5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione with key analogs:

Structural Comparison

Compound Name Substituents Key Structural Features
This compound Phenyl (C₆H₅) at C2; NO₂ at C5 Electron-withdrawing NO₂ enhances reactivity; planar indene-dione core
Diphacinone (2-(Diphenylacetyl)-1H-indene-1,3(2H)-dione) Diphenylacetyl at C2 Bulky lipophilic substituent; anticoagulant activity via vitamin K antagonism
5,6-Dichloro-1H-indene-1,3(2H)-dione Cl at C5 and C6 Halogenated derivative; high reactivity in cross-coupling reactions
2-Benzylidene-1H-indene-1,3(2H)-dione Benzylidene (C₆H₅CH=) at C2 Conjugated enone system; applications in flavoring and anticancer research
2-[(2-Chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione Cl and NO₂ on phenyl ring at C2 Dual electron-withdrawing groups; potential for π-π stacking in crystal lattices

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